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Compound of Interest

Compound Name:
6-bromo-N,N-dimethylpyridin-2-

amine

Cat. No.: B173428 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of 6-bromo-N,N-
dimethylpyridin-2-amine

Introduction
6-bromo-N,N-dimethylpyridin-2-amine is a substituted pyridine derivative of interest in

medicinal chemistry and drug discovery. As with any compound under investigation for potential

therapeutic applications, a thorough understanding of its physicochemical properties is

fundamental. These properties govern the compound's behavior in biological systems,

influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This

technical guide provides a detailed overview of the known and predicted physicochemical

characteristics of 6-bromo-N,N-dimethylpyridin-2-amine, along with standardized

experimental protocols for their determination.

Physicochemical Data
The following table summarizes the key physicochemical properties of 6-bromo-N,N-
dimethylpyridin-2-amine. It is important to note that while some data is available from

commercial suppliers, other values are predicted through computational models.
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Property Value Source(s)

IUPAC Name
6-bromo-N,N-dimethylpyridin-

2-amine
[1][2]

CAS Number 112575-13-0 [1][3][4]

Molecular Formula C₇H₉BrN₂ [2][3][4]

Molecular Weight 201.07 g/mol [1][3]

Physical Form Liquid or Solid [1]

Melting Point Data not available

Boiling Point Data not available

pKa
Data not available (prediction

required)

Predicted XlogP 2.3 [2]

Solubility Data not available

Note: There are conflicting reports regarding the physical form of this compound, with some

sources listing it as a liquid and others as a solid. This may be due to differences in purity or

the presence of different polymorphic forms.

Experimental Protocols
The determination of physicochemical properties is crucial for the characterization of any

chemical entity.[5][6] Standardized methods, such as those outlined by the Organisation for

Economic Co-operation and Development (OECD), are often employed to ensure data

consistency and reliability.[6][7]

Melting Point Determination (OECD Guideline 102)
The melting point of a substance is the temperature at which it transitions from a solid to a

liquid state.
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Capillary Method: A small amount of the solid substance is packed into a capillary tube and

heated in a controlled manner in a melting point apparatus. The temperature range over

which the substance melts is recorded.

Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the

difference in the amount of heat required to increase the temperature of a sample and a

reference as a function of temperature. The melting point is determined from the peak of the

endothermic transition.

Boiling Point Determination (OECD Guideline 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure

surrounding the liquid.

Ebulliometer Method: This method involves measuring the boiling temperature of the liquid in

an ebulliometer, which is a device designed for precise boiling point determination.

Dynamic Method: The liquid is heated, and the temperature at which boiling occurs is

measured with a temperature sensor while the pressure is recorded.

pKa (Acid Dissociation Constant) Determination
The pKa is a measure of the strength of an acid in solution.

Potentiometric Titration: A solution of the compound is titrated with a strong acid or base. The

pH of the solution is measured as a function of the volume of titrant added. The pKa is

determined from the midpoint of the resulting titration curve.

UV-Vis Spectroscopy: The ultraviolet-visible absorption spectrum of the compound is

measured at various pH values. The pKa can be determined from the changes in the

absorbance spectrum as a function of pH.

logP (Octanol-Water Partition Coefficient) Determination
(OECD Guideline 107/117)
The logP value is a measure of the lipophilicity of a compound and its preference for a nonpolar

(octanol) versus a polar (water) phase.
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Shake Flask Method (OECD 107): A solution of the compound is prepared in a mixture of n-

octanol and water. The mixture is shaken until equilibrium is reached, and the concentration

of the compound in each phase is determined. The partition coefficient (P) is the ratio of the

concentration in the octanol phase to the concentration in the aqueous phase, and logP is

the logarithm of this value.

HPLC Method (OECD 117): High-performance liquid chromatography is used to determine

the retention time of the compound on a reversed-phase column. The logP is then calculated

by comparing the retention time to that of a series of reference compounds with known logP

values.

Aqueous Solubility Determination (OECD Guideline 105)
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Flask Method: An excess amount of the compound is added to a known volume of water.

The mixture is agitated at a constant temperature until equilibrium is reached. The solution is

then filtered, and the concentration of the dissolved compound is determined by a suitable

analytical method (e.g., HPLC, UV-Vis spectroscopy).

Visualizations
Workflow for Physicochemical Property Determination
The following diagram illustrates a general workflow for the experimental determination of key

physicochemical properties.
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Experimental Workflow for Physicochemical Property Determination
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Caption: General workflow for determining physicochemical properties.

Relationship of Physicochemical Properties to Drug
Development
The physicochemical properties of a compound are interconnected and have a significant

impact on its potential as a drug candidate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b173428?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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